molecular formula C16H14ClNO4 B12495716 2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid

2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid

Cat. No.: B12495716
M. Wt: 319.74 g/mol
InChI Key: RGOVXQRLMIAJGF-UHFFFAOYSA-N
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Description

2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with an acetamido group and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 2-chloro-5-aminobenzoic acid with 3-methoxyphenylacetic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, or the acetamido group can be reduced to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chloro group.

    Oxidation: Products include hydroxylated derivatives.

    Reduction: Products include amine derivatives.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenyl boronic acid
  • 5-Chloro-2-methoxybenzoic acid
  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid

Uniqueness

2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions and applications, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

2-chloro-5-[[2-(3-methoxyphenyl)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H14ClNO4/c1-22-12-4-2-3-10(7-12)8-15(19)18-11-5-6-14(17)13(9-11)16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21)

InChI Key

RGOVXQRLMIAJGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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